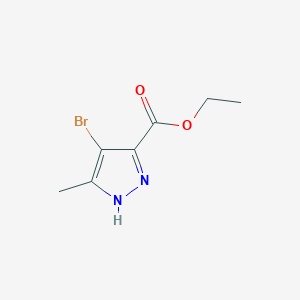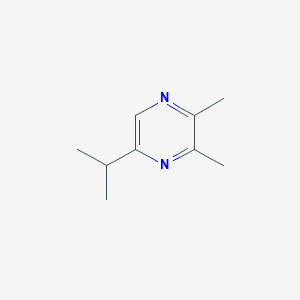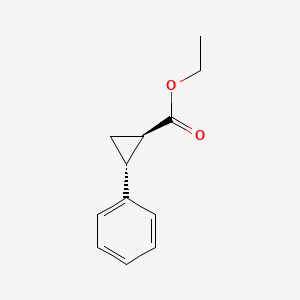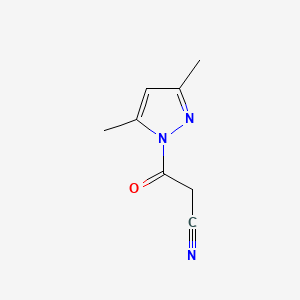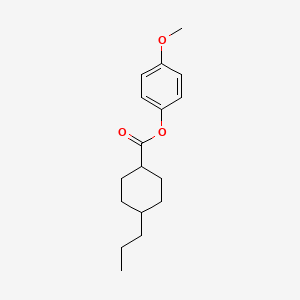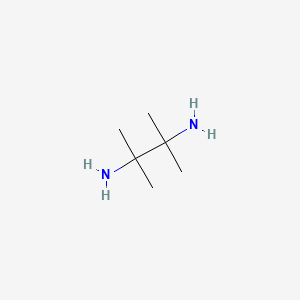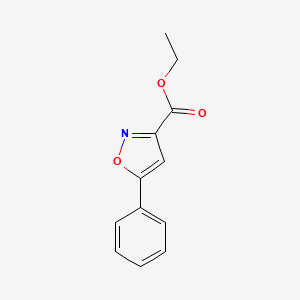
5-フェニルイソキサゾール-3-カルボン酸エチル
概要
説明
Ethyl 5-phenylisoxazole-3-carboxylate is a compound with the molecular formula C12H11NO3 . It is an intermediate used in the synthesis of many drug-like molecules .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-phenylisoxazole-3-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5- (4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2- (4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride .Molecular Structure Analysis
The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .Chemical Reactions Analysis
Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles.Physical And Chemical Properties Analysis
The physical properties of Ethyl 5-phenylisoxazole-3-carboxylate can be inferred from studies on similar compounds. The crystal and molecular structure analysis provides insights into the compound’s physical state and stability under various conditions.科学的研究の応用
薬理学:抗菌および抗炎症剤
5-フェニルイソキサゾール-3-カルボン酸エチルなどのイソキサゾール誘導体は、幅広い生物活性で知られています。 それらは、特に抗菌および抗炎症特性のために、創薬における重要な部分として特定されています 。この化合物は、体内の特定の微生物経路または炎症反応を標的にする新規薬物の開発のための足場として役立つ可能性があります。
有機合成:ヘテロ環式ビルディングブロック
有機化学では、5-フェニルイソキサゾール-3-カルボン酸エチルはヘテロ環式ビルディングブロックとして高く評価されています 。これは、さまざまなイソキサゾール誘導体の合成に使用され、生物学的に活性な分子の作成における重要な中間体です。複雑な有機化合物の合成を促進する役割は不可欠です。
材料科学:結晶構造解析
5-フェニルイソキサゾール-3-カルボン酸エチルの結晶構造とヒルシュフェルド表面解析は、材料科学におけるその可能性を明らかにするために研究されています 。その結晶構造を理解することは、安定性の向上または特定の相互作用能力などの所望の特性を持つ新しい材料の設計に役立ちます。
生化学:酵素阻害研究
イソキサゾール環は、多くの酵素阻害剤に存在します。 5-フェニルイソキサゾール-3-カルボン酸エチルの構造は、酵素と相互作用し、その活性を潜在的に阻害することができます 。このアプリケーションは、生化学において酵素機能を研究し、治療目的の阻害剤を設計するために不可欠です。
工業用途:化学中間体
この化合物は、さまざまな産業プロセスにおける化学中間体としても使用されています 。その安定性と反応性は、製造から医薬品まで、さまざまな産業用途で使用されるより大きく、より複雑な化合物の合成に適しています。
環境アプリケーション:環境に優しい合成
5-フェニルイソキサゾール-3-カルボン酸エチルは、金属フリー経路で合成でき、イソキサゾールを生成するための環境に優しいオプションとなっています 。これは、化学物質生産の環境への影響を最小限に抑えることを目標とするグリーンケミストリーの文脈において特に重要です。
作用機序
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Pharmacokinetics
Ethyl 5-phenylisoxazole-3-carboxylate has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 5-phenylisoxazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.
Cellular Effects
Ethyl 5-phenylisoxazole-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . Additionally, it can alter the expression of genes related to these pathways, thereby affecting cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-phenylisoxazole-3-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This inhibition or activation can result in alterations in gene expression and subsequent cellular responses. Understanding these molecular interactions is crucial for elucidating the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-phenylisoxazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 5-phenylisoxazole-3-carboxylate remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethyl 5-phenylisoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
Ethyl 5-phenylisoxazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ethyl 5-phenylisoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 5-phenylisoxazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXKYCDKKYGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341215 | |
| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7063-99-2 | |
| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 5-phenylisoxazole-3-carboxylate as revealed by its crystal structure?
A1: The crystal structure analysis of Ethyl 5-phenylisoxazole-3-carboxylate, detailed in " []," highlights two important features:
- Planarity: The phenyl and isoxazole rings within the molecule are essentially coplanar. This is evident from the C—C—C—O torsion angle of 0.1 (3)°. [] Such planarity could have implications for how the molecule interacts with other planar structures, such as binding sites on enzymes.
- Extended Ester Conformation: The ester group adopts an extended conformation and lies approximately in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of −172.86 (18)°. [] This extended conformation might influence the molecule's overall shape and its ability to participate in specific interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



